![molecular formula C17H17F3N2OS B3467404 1-(2-thienylcarbonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3467404.png)
1-(2-thienylcarbonyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Overview
Description
Trifluoromethyl ketones are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Piperazine is a cyclic organic compound that is widely used in the preparation of many pharmaceuticals and polymers.
Synthesis Analysis
Trifluoromethyl ketones can be synthesized through various methods. For instance, fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones . The trifluoromethylation of aldehydes with (bpy)Cu (CF 3) 3, Et 3 SiH, and K 2 S 2 O 8 in aqueous acetone at room temperature provides the corresponding trifluoromethyl ketones .Molecular Structure Analysis
The molecular structure of trifluoromethyl ketones and piperazine derivatives can be complex, depending on the specific substituents attached to the molecules. Trifluoromethyl groups are characterized by the presence of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis
Trifluoromethyl ketones can undergo various chemical reactions, including anionic S N 2’-type substitution, cationic S N 1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl ketones and piperazine derivatives can vary depending on their specific structure. For instance, trifluoromethyl groups are known for their high electronegativity and lipophilicity .Mechanism of Action
The mechanism of action of trifluoromethyl ketones and piperazine derivatives can vary widely depending on their specific structure and the context in which they are used. For instance, in medicinal chemistry, trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
thiophen-2-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)14-5-2-1-4-13(14)12-21-7-9-22(10-8-21)16(23)15-6-3-11-24-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKQUWSNQCSPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


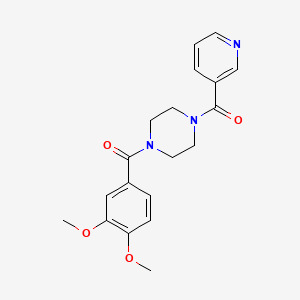

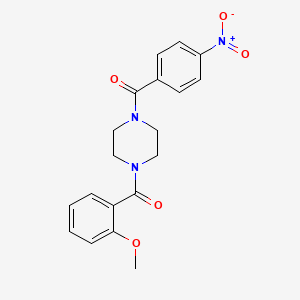
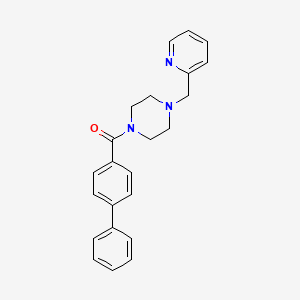
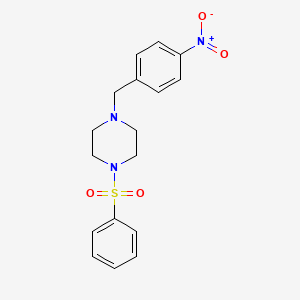
![1-(4-ethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467361.png)
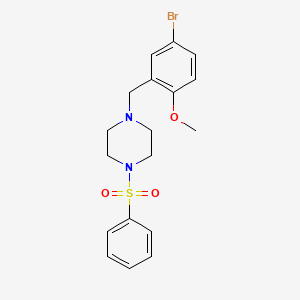
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3467372.png)
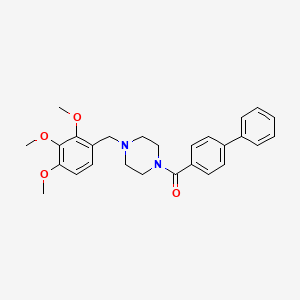

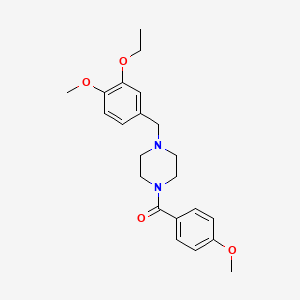
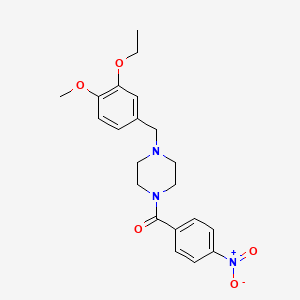
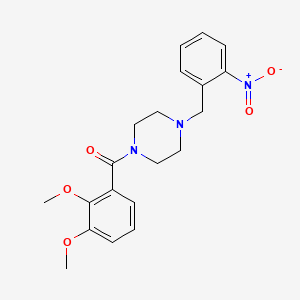
![1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B3467419.png)
